molecular formula C10H6ClFO2S B8733187 6-Fluoronaphthalene-2-sulfonyl chloride

6-Fluoronaphthalene-2-sulfonyl chloride

Cat. No.: B8733187
M. Wt: 244.67 g/mol
InChI Key: SPPHJFFCZWZHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoronaphthalene-2-sulfonyl chloride (CAS 325-09-7) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a naphthalene ring system functionalized with a reactive sulfonyl chloride group and a fluorine atom, making it a versatile building block for the synthesis of more complex molecules, particularly sulfonamide derivatives . Its primary research application lies in the development of novel therapeutic agents. Sulfonyl chlorides like this are crucial precursors for creating sulfonamide-based hybrids, which are prominent in multi-target drug design . Recent studies have demonstrated that 6-acetylnaphthalene-2-sulfonamide derivatives, synthesized from similar naphthalene-sulfonyl chloride intermediates, exhibit significant anticancer activity by suppressing proliferation and inducing apoptosis in human breast cancer cell lines (MCF7) through modulation of the IL6/JAK2/STAT3 signaling pathway . Furthermore, such naphthalene-sulfonamide hybrids have also shown promising antimicrobial activity , acting as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV . The incorporation of the fluorine atom is a common strategy in lead optimization, as it can enhance metabolic stability, binding affinity, and bioavailability . The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with amines to form sulfonamides, enabling the rapid generation of diverse compound libraries for biological screening . This mechanism is fundamental in chemical biology for developing targeted covalent inhibitors and activity-based probes . Key Chemical Data: • CAS Number: 325-09-7 • Molecular Formula: C 10 H 6 ClFO 2 S • Molecular Weight: 244.67 g/mol This product is intended For Research Use Only and is not intended for human or veterinary use .

Properties

Molecular Formula

C10H6ClFO2S

Molecular Weight

244.67 g/mol

IUPAC Name

6-fluoronaphthalene-2-sulfonyl chloride

InChI

InChI=1S/C10H6ClFO2S/c11-15(13,14)10-4-2-7-5-9(12)3-1-8(7)6-10/h1-6H

InChI Key

SPPHJFFCZWZHAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1F

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

6-Fluoronaphthalene-2-sulfonyl chloride is primarily utilized as a sulfonylating agent in organic synthesis. It serves as a precursor for the synthesis of sulfonamides and sulfonyl fluorides, which are crucial in the development of pharmaceuticals and agrochemicals.

Sulfonamide Synthesis

The compound can be used to introduce sulfonamide groups into various organic molecules. This is particularly useful in medicinal chemistry for developing new drugs. For instance, the reaction of this compound with amines leads to the formation of sulfonamides, which exhibit diverse biological activities.

Case Study:
A study demonstrated that this compound could effectively react with various amines to yield sulfonamides with high yields and purity. The synthesis was optimized under different conditions, showcasing its utility in producing compounds for further biological evaluation.

Materials Science

In materials science, this compound is employed in the development of advanced materials, including polymers and coatings.

Polymer Chemistry

The compound acts as a coupling agent in the synthesis of polymeric materials. Its ability to form stable bonds with various substrates enhances the mechanical properties and thermal stability of the resulting polymers.

Application Material Type Properties Enhanced
Coupling AgentPolymersMechanical strength, thermal stability
Coating AgentSurface coatingsChemical resistance, durability

Case Study:
Research has shown that incorporating this compound into polymer formulations improved their resistance to solvents and elevated their thermal stability, making them suitable for industrial applications.

Medicinal Chemistry

The compound's role in medicinal chemistry is prominent due to its ability to modify biological molecules, enhancing their therapeutic properties.

Drug Development

This compound is used to synthesize bioactive compounds that target specific biological pathways. Its derivatives have been explored for their potential as anti-cancer agents and anti-inflammatory drugs.

Case Study:
In a recent investigation, derivatives of this compound were synthesized and evaluated for their inhibitory activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as therapeutic agents.

Chemical Biology

In chemical biology, this compound facilitates the study of biomolecular interactions through the creation of sulfonylated derivatives that can serve as probes or inhibitors.

Probing Biological Systems

The ability to selectively modify biomolecules allows researchers to investigate protein functions and interactions more effectively.

Case Study:
A study utilized this compound to create sulfonylated peptides that were employed to study enzyme-substrate interactions, revealing insights into catalytic mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of 6-fluoronaphthalene-2-sulfonyl chloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Storage Conditions
This compound 325-09-7 C₁₀H₆ClFO₂S 244.67 6-F, 2-SO₂Cl 2–8°C
6-Chloro-2-naphthylsulfonyl chloride 102153-63-9 C₁₀H₆Cl₂O₂S 261.13 6-Cl, 2-SO₂Cl Inert gas, 2–8°C
6-Methoxynaphthalene-2-sulfonyl chloride 56875-59-3 C₁₁H₉ClO₃S 256.71 6-OCH₃, 2-SO₂Cl Sealed, 2–8°C
2-Naphthalenesulfonyl chloride 93-11-8 C₁₀H₇ClO₂S 226.68 No 6-substituent Not specified
6-Fluoro-2H-chromene-3-sulfonyl chloride 1235438-95-5 C₉H₆ClFO₃S 248.66 Fused chromene ring Not specified

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The 6-fluoro substituent is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride group compared to the electron-donating 6-methoxy group . This makes the fluoro derivative more reactive in nucleophilic substitution reactions.
  • Molecular Weight Trends : Chlorine substitution (6-Cl) increases molecular weight compared to fluorine, while methoxy groups add bulk without significantly altering reactivity .
  • Structural Divergence : The chromene-based analog (6-fluoro-2H-chromene-3-sulfonyl chloride) features a fused oxygen-containing ring, altering solubility and conjugation patterns .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 6-Fluoronaphthalene-2-sulfonyl chloride, and how can purity be ensured?

  • Synthesis : Typically involves sulfonation of 6-fluoronaphthalene using chlorosulfonic acid, followed by reaction with thionyl chloride (SOCl₂) to yield the sulfonyl chloride derivative. The fluorination step must be carefully controlled to avoid side reactions (e.g., over-sulfonation) .
  • Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended. Purity can be verified via melting point analysis (expected range: 74–83°C, based on analogous naphthalene sulfonyl chlorides) .
  • Characterization : Use NMR (¹H/¹⁹F), FTIR (S=O stretch ~1370–1350 cm⁻¹), and HPLC (C18 column, acetonitrile/water mobile phase) for structural confirmation .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Reactivity : Hydrolyzes readily in moisture to form sulfonic acids. Use anhydrous conditions and inert atmospheres (N₂/Ar) during synthesis and storage .
  • Storage : Store in sealed, dark glass containers at 2–8°C to minimize decomposition. Desiccants (e.g., molecular sieves) should be added to the storage vessel .
  • Safety Protocols : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

Advanced Research Questions

Q. How does the position of the fluorine substituent influence the reactivity of naphthalene sulfonyl chlorides in nucleophilic substitution reactions?

  • Electronic Effects : The electron-withdrawing fluorine at the 6-position enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols. Comparative studies with non-fluorinated analogs show a 20–30% increase in reaction rates under identical conditions .
  • Steric Effects : Steric hindrance from the naphthalene backbone may reduce accessibility to the sulfonyl group. Computational modeling (DFT) can predict regioselectivity in complex reactions .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • pH-Dependent Degradation : The compound is stable in acidic conditions (pH < 3) but hydrolyzes rapidly in neutral/basic media (pH > 7). Kinetic studies using UV-Vis spectroscopy (λ = 260 nm) reveal a half-life of <1 hour at pH 9 .
  • Mitigation Strategies : Buffered reaction systems (e.g., phosphate buffer at pH 5–6) or low-temperature conditions (−20°C) can prolong stability during experimental workflows .

Q. How can this compound be utilized in the synthesis of sulfonamide derivatives for biological applications?

  • Methodology : React with primary/secondary amines in dry THF or DMF at 0–25°C. Monitor completion via TLC (Rf shift from 0.8 to 0.3 in ethyl acetate/hexane 1:1). Yields typically range from 60–85%, depending on amine nucleophilicity .
  • Applications : The fluorinated sulfonamides exhibit enhanced binding affinity in enzyme inhibition assays (e.g., carbonic anhydrase) due to fluorine’s electronegativity and hydrophobic interactions .

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